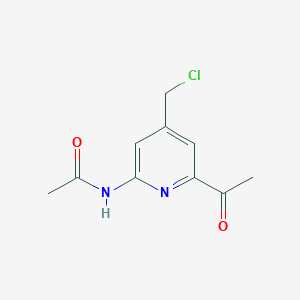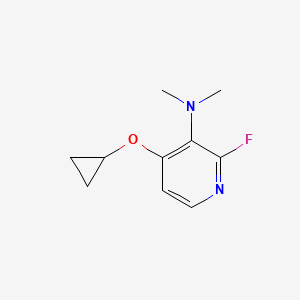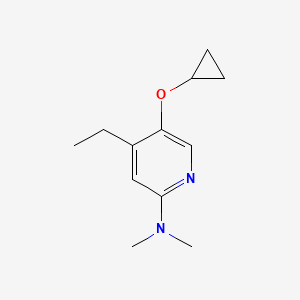
2,6-Bis(methoxycarbonyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of isonicotinic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-Bis(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of plant immunity, the compound acts as an elicitor, mimicking pathogen attack and triggering the plant’s systemic acquired resistance (SAR) pathways . This leads to the activation of defense genes and the production of antimicrobial compounds, enhancing the plant’s resistance to infections.
Vergleich Mit ähnlichen Verbindungen
Isonicotinic acid: A simpler derivative with a single carboxylic acid group.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions, known for its use as a plant immunity inducer.
Nicotinic acid:
Uniqueness: 2,6-Bis(methoxycarbonyl)isonicotinic acid is unique due to its dual methoxycarbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and plant biology.
Eigenschaften
Molekularformel |
C10H9NO6 |
|---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
2,6-bis(methoxycarbonyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO6/c1-16-9(14)6-3-5(8(12)13)4-7(11-6)10(15)17-2/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
IDMJGOLVRVFGTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)













